molecular formula C13H18ClN3O B15235222 (S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)butan-1-amine hcl

(S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)butan-1-amine hcl

Katalognummer: B15235222
Molekulargewicht: 267.75 g/mol
InChI-Schlüssel: UHPFIYGQWRDDNK-MERQFXBCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)butan-1-amine hcl is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)butan-1-amine hcl typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the butan-1-amine moiety: This step involves the reaction of the oxadiazole intermediate with a suitable amine precursor under conditions that favor the formation of the desired amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or methyl groups.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.

    Substitution: The phenyl ring and other positions on the oxadiazole ring may undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides or ketones, while substitution could introduce various functional groups onto the phenyl or oxadiazole rings.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)butan-1-amine hcl would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)butan-1-amine: Without the (S)-configuration.

    1-(5-phenyl-1,3,4-oxadiazol-2-YL)butan-1-amine: Without the methyl group.

    5-phenyl-1,3,4-oxadiazole: The core oxadiazole structure.

Uniqueness

The (S)-configuration and specific substituents of (S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)butan-1-amine hcl may confer unique properties such as increased binding affinity, selectivity, or stability compared to similar compounds.

Eigenschaften

Molekularformel

C13H18ClN3O

Molekulargewicht

267.75 g/mol

IUPAC-Name

(1S)-3-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-9(2)8-11(14)13-16-15-12(17-13)10-6-4-3-5-7-10;/h3-7,9,11H,8,14H2,1-2H3;1H/t11-;/m0./s1

InChI-Schlüssel

UHPFIYGQWRDDNK-MERQFXBCSA-N

Isomerische SMILES

CC(C)C[C@@H](C1=NN=C(O1)C2=CC=CC=C2)N.Cl

Kanonische SMILES

CC(C)CC(C1=NN=C(O1)C2=CC=CC=C2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.